Apalcillin

Übersicht

Beschreibung

Apalcillin ist ein Breitband-Penicillin-Derivat, das halbsynthetisch hergestellt wird. Es zeichnet sich insbesondere durch seine starke antibakterielle Aktivität gegen Pseudomonas aeruginosa und verschiedene Enterobacteriaceae-Arten aus . This compound wird hauptsächlich zur Behandlung von Infektionen eingesetzt, die durch diese Bakterien verursacht werden, einschließlich solcher, die gegen andere Penicilline resistent sind .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch einen mehrstufigen Prozess synthetisiert, der die Acylierung von 6-Aminopenicillansäure mit einem Naphthyridin-Derivat beinhaltet . Die Reaktion erfordert typischerweise die Verwendung eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC) und einer Base wie Triethylamin, um die Bildung der Amidbindung zu erleichtern . Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse der Zwischenverbindungen zu verhindern .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie in der Laborsynthese. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig Reinigungsschritte wie Kristallisation und Chromatographie, um das Endprodukt zu isolieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Apalcillin is synthesized through a multi-step process involving the acylation of 6-aminopenicillanic acid with a naphthydridine derivative . The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine to facilitate the formation of the amide bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as crystallization and chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Apalcillin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: This compound kann Oxidationsreaktionen unterliegen, insbesondere in Gegenwart starker Oxidationsmittel.

Substitution: This compound kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere am Beta-Lactamring.

Häufige Reagenzien und Bedingungen

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können this compound oxidieren.

Substitution: Nukleophile wie Amine oder Thiole können unter milden Bedingungen mit dem Beta-Lactamring reagieren.

Hauptprodukte

Hydrolyse: Erzeugt Penicilloinsäuren.

Oxidation: Liefert je nach den spezifischen Bedingungen verschiedene oxidierte Derivate.

Substitution: Bildet substituierte Penicillin-Derivate.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Apalcillin is primarily utilized in clinical settings for the treatment of various bacterial infections. Its applications include:

- Infections by Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.

- Infections by Gram-negative Bacteria : Demonstrates efficacy against Pseudomonas aeruginosa and Acinetobacter spp., making it valuable in treating complicated infections where resistance is common.

Microbiological Research

This compound serves as an essential tool in microbiological studies:

- Differentiation of Bacterial Strains : Researchers utilize this compound to assess bacterial susceptibility, aiding in the identification and classification of pathogens based on their resistance profiles.

- Mechanism of Action Studies : Investigations into how this compound interacts with PBPs help elucidate its antibacterial mechanisms, contributing to the development of new antibiotics.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic properties of this compound is crucial for optimizing its clinical use:

- Serum Protein Binding : this compound shows a higher serum protein binding rate (86%) compared to piperacillin (48%), which may influence its bioavailability and therapeutic effectiveness .

- Minimal Inhibitory Concentrations (MIC) : Studies have shown that this compound has MIC values comparable to piperacillin against various pathogens, indicating its potency in clinical applications .

Comparative Studies with Other Antibiotics

This compound has been compared with several other β-lactam antibiotics, showcasing its unique properties:

| Compound Name | Structure Similarity | Spectrum of Activity | Unique Features |

|---|---|---|---|

| Amoxicillin | Similar β-lactam ring | Broad-spectrum | Enhanced oral bioavailability |

| Ampicillin | Similar core structure | Broad-spectrum | Effective against Enterococcus species |

| Cloxacillin | Similar core structure | Narrow-spectrum | Resistant to certain β-lactamases |

| Methicillin | Similar core structure | Narrow-spectrum | Historically used against Staphylococcus |

| Oxacillin | Similar core structure | Narrow-spectrum | Resistant to some penicillinases |

This compound's unique binding affinity for specific PBPs enhances its efficacy against resistant bacterial strains compared to traditional penicillins like ampicillin or methicillin.

Study 1: Efficacy Against Resistant Strains

A comparative study involving 846 bacterial isolates demonstrated that this compound maintains activity against resistant strains of Pseudomonas aeruginosa and Acinetobacter spp., with MIC values less than 2.0 µg/ml, highlighting its potential use in treating difficult infections .

Study 2: Pharmacokinetic Profile

A study assessing the pharmacokinetics of this compound indicated favorable absorption characteristics and good tolerance among subjects, supporting its clinical application in treating serious infections .

Study 3: Interaction with Beta-Lactamases

Research into this compound's resistance to hydrolysis by beta-lactamase enzymes showed that it is more resistant than piperacillin, making it a preferable choice in environments where beta-lactamase-producing bacteria are prevalent .

Wirkmechanismus

Apalcillin übt seine antibakterielle Wirkung durch Hemmung der bakteriellen Zellwandsynthese aus . Es bindet an Penicillin-bindende Proteine (PBPs), die sich auf der bakteriellen Zellmembran befinden, und verhindert die Vernetzung von Peptidoglykanketten, die für die Zellwandintegrität unerlässlich sind . Dies führt zur Zelllyse und zum Tod der Bakterien .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Piperacillin: Ein weiteres Breitband-Penicillin-Derivat mit ähnlicher antibakterieller Aktivität, jedoch weniger wirksam gegen Pseudomonas aeruginosa.

Ticarcillin: Ähnlich wie Apalcillin, jedoch mit einem anderen Wirkungsspektrum und geringerer Potenz gegen bestimmte Enterobacteriaceae.

Carbenicillin: Ein älteres Penicillin-Derivat mit einem engeren Wirkungsspektrum im Vergleich zu this compound.

Einzigartigkeit

This compound ist einzigartig in seiner hohen Potenz gegen Pseudomonas aeruginosa und seiner Breitbandaktivität gegen verschiedene gramnegative Bakterien . Seine Fähigkeit, Resistenzmechanismen in diesen Bakterien zu überwinden, macht es zu einem wertvollen Antibiotikum in klinischen Umgebungen .

Biologische Aktivität

Apalcillin, a semisynthetic penicillin derivative, is designed to combat a broad spectrum of bacterial infections, particularly those caused by Pseudomonas aeruginosa and Acinetobacter species. Its development aimed to enhance the efficacy of traditional penicillins against resistant strains of gram-negative bacteria. This article explores the biological activity of this compound, comparing it with other antibiotics and highlighting its clinical implications.

Spectrum of Activity

This compound exhibits a broad antibacterial spectrum, particularly effective against various gram-negative organisms. A comparative study involving 846 bacterial isolates demonstrated that this compound's potency is notably higher against Acinetobacter spp. and Pseudomonas aeruginosa than that of piperacillin, another commonly used penicillin .

Comparative Potency Table

| Bacterial Species | MIC (µg/ml) this compound | MIC (µg/ml) Piperacillin |

|---|---|---|

| Escherichia coli | 1.6 | 1.6 |

| Klebsiella pneumoniae | 6.3 | 6.3 |

| Citrobacter freundii | Similar | Similar |

| Pseudomonas aeruginosa | 25 | 25 |

| Acinetobacter spp. | <2 | >2 |

MIC: Minimum Inhibitory Concentration

The above table illustrates that this compound has comparable or superior activity against several key pathogens, particularly in cases where resistance is a concern.

This compound functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). This action disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. Its effectiveness against beta-lactamase-producing strains is variable; while it shows some resistance to hydrolysis by certain enzymes, it remains susceptible to others .

Resistance Patterns

Despite its efficacy, this compound is not universally effective. It fails against beta-lactamase-producing Staphylococcus spp., Haemophilus spp., and Neisseria gonorrhoeae due to enzymatic degradation . Additionally, the presence of plasmid-mediated beta-lactamases can significantly reduce its effectiveness.

In Vitro Studies

A comprehensive evaluation involving 6,797 bacterial isolates revealed that this compound's spectrum of activity closely mirrors that of piperacillin but with enhanced potency against specific strains . The study highlighted that this compound inhibited 90% of Pseudomonas aeruginosa at a concentration of 25 mg/ml, indicating its potential utility in treating severe infections caused by this pathogen .

Case Studies

In clinical settings, this compound has been utilized for treating infections in patients with compromised immune systems, such as those undergoing chemotherapy or organ transplants. Reports indicate successful outcomes in managing infections resistant to other antibiotics, showcasing its role as a valuable therapeutic option.

Eigenschaften

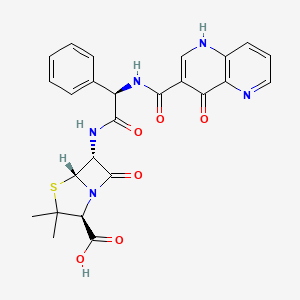

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(4-oxo-1H-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O6S/c1-25(2)19(24(35)36)30-22(34)17(23(30)37-25)29-21(33)15(12-7-4-3-5-8-12)28-20(32)13-11-27-14-9-6-10-26-16(14)18(13)31/h3-11,15,17,19,23H,1-2H3,(H,27,31)(H,28,32)(H,29,33)(H,35,36)/t15-,17-,19+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQVYNAURODYCQ-SLFBBCNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016509 | |

| Record name | Apalcillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63469-19-2 | |

| Record name | Apalcillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63469-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apalcillin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063469192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apalcillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APALCILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3373RT9U7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.